1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14985369
InChI: InChI=1S/C20H24N2O5/c1-11-8-15(26-3)18-12(2)14(20(25)27-16(18)9-11)10-17(23)22-6-4-13(5-7-22)19(21)24/h8-9,13H,4-7,10H2,1-3H3,(H2,21,24)
SMILES:
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14985369

Molecular Formula: C20H24N2O5

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide -

Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
IUPAC Name 1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C20H24N2O5/c1-11-8-15(26-3)18-12(2)14(20(25)27-16(18)9-11)10-17(23)22-6-4-13(5-7-22)19(21)24/h8-9,13H,4-7,10H2,1-3H3,(H2,21,24)
Standard InChI Key LFLQFVUZTOEYQG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC(CC3)C(=O)N)C)C(=C1)OC

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that integrates a chromenone moiety with a piperidine structure. The chromenone part of the molecule is a type of coumarin, which is known for its diverse biological activities and chemical reactivity . This compound features a methoxy group, an acetyl group, and a carboxamide group, contributing to its potential biological activity and chemical properties.

Synthesis and Chemical Reactions

The synthesis of compounds similar to 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. These reactions often require careful control of conditions to ensure the formation of the desired functional groups and molecular structure.

Synthesis Steps

  • Starting Materials: The synthesis may begin with a chromenone derivative, such as 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl, which is then modified to introduce the acetyl and carboxamide groups.

  • Acetylation: Introduction of the acetyl group to form the acetyl derivative.

  • Amidation: Conversion of the carboxylic acid group to a carboxamide group by reaction with an amine.

Biological Activity Table

Compound TypeBiological Activity
CoumarinsDiverse biological activities, including anticancer and anti-inflammatory effects
Piperidine DerivativesPotential for neurological and anticancer applications due to their ability to interact with biological targets

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator